molecular formula C82H141N18O16+ B144461 Efrapeptin F CAS No. 131353-66-7

Efrapeptin F

Cat. No.: B144461
CAS No.: 131353-66-7
M. Wt: 1635.1 g/mol
InChI Key: HAOHIZZZBGXUNW-TYMATEDWSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Efrapeptin F is synthesized via a non-ribosomal peptide synthesis pathway. This involves the use of non-ribosomal peptide synthetases, which are multi-enzyme complexes that facilitate the assembly of amino acids into peptides without the need for ribosomal machinery . The synthesis involves the activation of amino acids, their sequential addition to a growing peptide chain, and the incorporation of unusual amino acids such as pipecolic acid and alpha-aminoisobutyric acid.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Tolypocladium fungi under controlled conditions. The fungi are grown in liquid culture media, and the efrapeptins are extracted using organic solvents such as dichloromethane. High-performance liquid chromatography (HPLC) is then used to purify the efrapeptins from the crude extracts .

Chemical Reactions Analysis

Types of Reactions: Efrapeptin F undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation and activity.

    Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution reactions: Amino acid analogs, peptide coupling reagents such as carbodiimides.

Major Products Formed: The major products formed from these reactions include modified efrapeptins with altered biological activities, which can be used to study the structure-activity relationships and optimize the compound for specific applications .

Scientific Research Applications

Efrapeptin F has a wide range of scientific research applications, including:

Comparison with Similar Compounds

This compound stands out due to its specific amino acid sequence and potent biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-1-acetyl-N-[1-[(2S)-2-[[1-[[1-[[(2S)-1-[[3-[[2-[[1-[[1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium-1-yl)-4-methylpentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H140N18O16/c1-23-82(22,73(114)86-54(44-49(2)3)48-97-40-31-39-96-38-30-35-62(96)97)93-65(106)56(46-51(6)7)87-63(104)52(8)85-69(110)76(10,11)90-67(108)58-33-26-29-43-100(58)75(116)81(20,21)95-71(112)78(14,15)89-61(103)47-84-60(102)36-37-83-64(105)55(45-50(4)5)88-70(111)77(12,13)94-72(113)79(16,17)91-68(109)59-34-25-28-42-99(59)74(115)80(18,19)92-66(107)57-32-24-27-41-98(57)53(9)101/h49-52,54-59H,23-48H2,1-22H3,(H12-,83,84,85,86,87,88,89,90,91,92,93,94,95,102,103,104,105,106,107,108,109,110,111,112,113,114)/p+1/t52-,54-,55-,56-,57-,58-,59-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOHIZZZBGXUNW-TYMATEDWSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NC(CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C4CCCCN4C(=O)C(C)(C)NC(=O)C5CCCCN5C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)N[C@@H](CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@@H]4CCCCN4C(=O)C(C)(C)NC(=O)[C@@H]5CCCCN5C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H141N18O16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157011
Record name Efrapeptin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131353-66-7
Record name Efrapeptin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131353667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efrapeptin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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